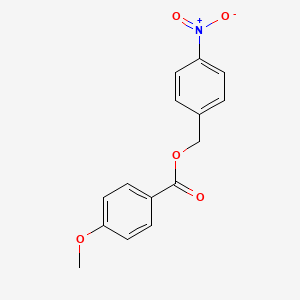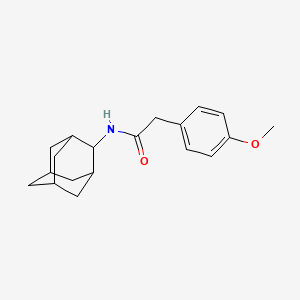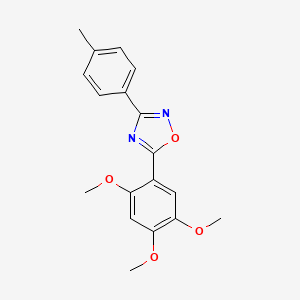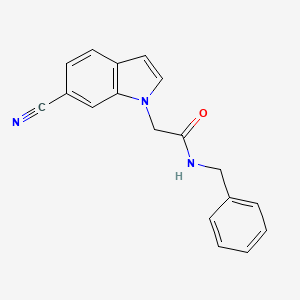
N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide, also known as CYM-5442, is a synthetic compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of indole derivatives and has been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and neuroprotective activities. Several studies have reported that N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide inhibits the growth of cancer cells and induces apoptosis. It has also been found to reduce inflammation in animal models of inflammatory diseases. Furthermore, N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide has been shown to protect neurons from oxidative stress and prevent neuronal death in animal models of neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide is not fully understood. However, it has been reported to act as a selective inhibitor of the transcription factor STAT3. STAT3 is known to play a key role in several biological processes, including cell proliferation, survival, and inflammation. N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide has been found to inhibit the phosphorylation of STAT3 and prevent its nuclear translocation, thereby inhibiting its transcriptional activity.
Biochemical and Physiological Effects:
N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide has been found to exhibit several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and chemokines, such as IL-6, IL-1β, and TNF-α. N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide has also been found to inhibit the expression of genes involved in cell proliferation and survival, such as Bcl-2 and Cyclin D1. Furthermore, N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide has been shown to increase the levels of antioxidant enzymes and reduce oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Furthermore, it has been extensively studied and its biological activities are well-documented. However, N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide has some limitations for lab experiments. It has been found to exhibit low solubility in water, which may limit its use in certain assays. Furthermore, its mechanism of action is not fully understood, which may limit its use in certain studies.
Direcciones Futuras
There are several future directions for the research on N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide. One potential direction is to explore its potential as a therapeutic agent for cancer and inflammatory diseases. Furthermore, the mechanism of action of N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide needs to be further elucidated to fully understand its biological activities. Another potential direction is to explore the use of N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide in combination with other drugs to enhance its therapeutic efficacy. Finally, the development of more efficient synthesis methods for N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide may facilitate its use in future studies.
Métodos De Síntesis
The synthesis of N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide involves the reaction of 6-cyanoindole with benzylbromide and N,N-dimethylacetamide in the presence of potassium carbonate. The resulting product is purified by column chromatography to obtain the final compound. This method has been reported in several research articles and has been found to be efficient in producing high yields of N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide.
Propiedades
IUPAC Name |
N-benzyl-2-(6-cyanoindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c19-11-15-6-7-16-8-9-21(17(16)10-15)13-18(22)20-12-14-4-2-1-3-5-14/h1-10H,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOFHEMNQXYJIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=CC3=C2C=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

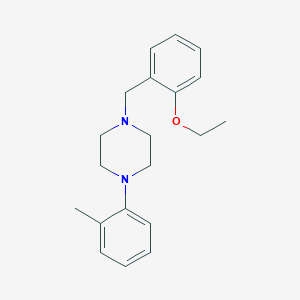
![(4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5709511.png)
![methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5709514.png)

![N-(4-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5709534.png)
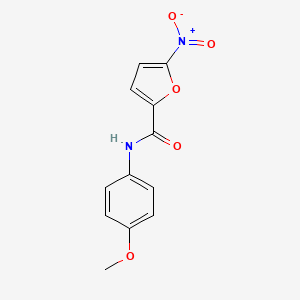
![4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5709549.png)
![4-benzyl-1-[3-(4-methoxyphenyl)acryloyl]piperidine](/img/structure/B5709551.png)
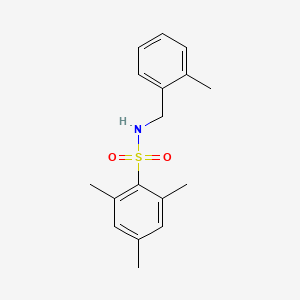
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5709559.png)
